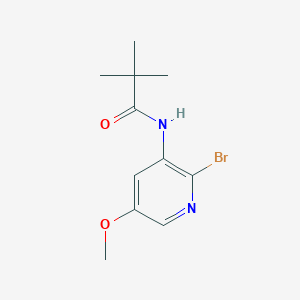

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Description

BenchChem offers high-quality N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUMHDBWIKRSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674051 | |

| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-11-8 | |

| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS registry number and identifiers for N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

An In-depth Technical Guide to N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Executive Summary

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a halogenated pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a pivalamide moiety, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its potential applications, particularly for professionals in drug discovery and chemical research. The strategic placement of functional groups makes this compound a key intermediate for creating complex molecular architectures and libraries of compounds for screening.

Chemical Identity and Core Descriptors

Accurate identification is paramount in chemical research and development. N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is cataloged across multiple chemical databases and supplier inventories. The primary identifiers and structural representations are summarized below.

Key Identifiers

| Identifier | Value | Source |

| CAS Registry Number | 1171920-11-8 | |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | |

| Molecular Weight | 287.15 g/mol | |

| MDL Number | MFCD12922731 | |

| PubChem Substance ID | 329771719 |

Structural Representation

The molecular structure defines the chemical reactivity and properties of the compound.

Figure 1: Chemical structure of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide.

Canonical and Isomeric Identifiers

| Identifier Type | Value | Source |

| SMILES | COc1cnc(Br)c(NC(=O)C(C)(C)C)c1 | |

| InChI | 1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15) | |

| InChIKey | ICUMHDBWIKRSGC-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is logically approached via a two-step sequence starting from a commercially available precursor. This involves the formation of the key intermediate, 2-Bromo-5-methoxypyridin-3-amine, followed by its acylation.

Figure 2: High-level synthetic workflow.

Step 1: Synthesis of 2-Bromo-5-methoxypyridin-3-amine (Precursor)

The critical precursor is the 3-amino derivative of 2-bromo-5-methoxypyridine. A common and effective method for its synthesis is the reduction of the corresponding 3-nitro compound.

-

Causality of Experimental Choice : The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation in organic synthesis. Several methods are effective, but the choice of reagent depends on scale, cost, and functional group tolerance.

-

Iron in Acetic Acid : This is a classic, cost-effective, and robust method for nitro group reduction.[1] The reaction proceeds via a series of single-electron transfers from the iron metal surface. Acetic acid acts as a proton source and helps to dissolve the iron salts formed.

-

Catalytic Hydrogenation : Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a cleaner alternative, as the only byproduct is water. This method is often preferred for its efficiency and milder conditions, provided the molecule does not contain other functional groups susceptible to hydrogenolysis.

-

Step 2: Acylation with Pivaloyl Chloride

The final step is the formation of the amide bond between the synthesized amine precursor and pivaloyl chloride. This is a nucleophilic acyl substitution reaction.

-

Mechanism : The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Figure 3: Mechanism of Nucleophilic Acyl Substitution.

-

Role of Pivaloyl Chloride : Pivaloyl chloride (trimethylacetyl chloride) is an effective acylating agent.[2][3] The bulky tert-butyl group can impart specific properties to the final molecule, such as increased lipophilicity or steric hindrance that can lock a particular conformation, which is often desirable in drug design. While its steric bulk can slow the reaction rate compared to less hindered acyl chlorides, the reaction is generally efficient with primary and secondary amines. It's also noted for its use in creating esters and other derivatives.[2][4]

Physicochemical Properties and Safety

The compound is supplied as a solid. As with any laboratory chemical, appropriate safety precautions must be taken.

| Property | Value | Source |

| Physical Form | Solid | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed) | |

| Hazard Class | Acute Toxicity 4 (Oral) | |

| Storage Class | 11 (Combustible Solids) | |

| WGK | WGK 3 (severely hazardous to water) |

Applications in Research and Drug Development

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is not an end-product therapeutic but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Cross-Coupling Reactions : The bromine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, alkyl, or amino substituents, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies. The synthesis of various pyridine derivatives via Suzuki coupling of bromo-pyridines is a well-established strategy in medicinal chemistry.[5]

-

Scaffold for Bioactive Molecules : The substituted pyridine core is a common motif in many pharmaceuticals and agrochemicals.[6][7] The specific arrangement of a halogen, an alkoxy group, and an amide provides a template that can be elaborated into more complex molecules targeting a range of biological targets, such as kinases or other enzymes.

-

Pivaloyl Group as a Modulator : The pivaloyl group, while often used as a protecting group, can also be a permanent part of a final active molecule. Its bulk can provide steric shielding or facilitate specific binding interactions within a protein pocket.

Generalized Experimental Protocol: Synthesis

This protocol is a representative, self-validating procedure based on established chemical principles for the synthesis of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide from 2-bromo-5-methoxy-3-nitropyridine.

Materials and Reagents

-

2-Bromo-5-methoxy-3-nitropyridine

-

Iron powder (Fe), <100 mesh

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Pivaloyl Chloride

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Deionized Water

Protocol for Step 1: Reduction to 2-Bromo-5-methoxypyridin-3-amine

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add iron powder (4.0 eq.) and glacial acetic acid.

-

Heating : Heat the suspension to approximately 80 °C with stirring.

-

Addition of Starting Material : Dissolve 2-bromo-5-methoxy-3-nitropyridine (1.0 eq.) in a minimal amount of acetic acid and add it dropwise to the hot iron suspension over 20-30 minutes.

-

Reaction Monitoring : Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

-

Neutralization : Transfer the filtrate to a separatory funnel and carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-methoxypyridin-3-amine. The product can be purified further by column chromatography if necessary.

Protocol for Step 2: Amidation

-

Reaction Setup : Dissolve the crude 2-bromo-5-methoxypyridin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add pyridine or TEA (1.5 eq.) as a base.

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent : Add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution with stirring.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for the disappearance of the amine.

-

Quenching : Quench the reaction by slowly adding deionized water.

-

Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

-

Washing : Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude solid by recrystallization or flash column chromatography on silica gel to obtain the final product, N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide.

Conclusion

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a well-defined chemical entity with significant potential as an intermediate in synthetic chemistry. Its readily accessible synthesis from nitro-pyridine precursors and the strategic positioning of its functional groups—a site for cross-coupling (Br), a modulating methoxy group, and a stable amide—make it a versatile tool for researchers. This guide has provided the core identifiers, a logical synthetic strategy grounded in established reaction mechanisms, and an outline of its utility, offering a solid foundation for its application in the development of novel molecules.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link][2]

-

Chemistry Stack Exchange. Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link][8]

-

Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. [10]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][5]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link][11]

-

ACS Publications. Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride. [Link][4]

-

MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link][6][12]

-

PMC, NIH. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link][7]

Sources

- 1. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. atamankimya.com [atamankimya.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 10. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Preparation of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

This Application Note provides a validated, scalable protocol for the synthesis of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide , a critical intermediate in the development of Tyk2 inhibitors and other pyridine-based kinase modulators.

The guide focuses on the chemoselective reduction of the nitro precursor followed by regioselective acylation , ensuring high purity and yield at multigram to kilogram scales.

Executive Summary

-

Target Molecule: N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

-

CAS Registry Number: (Analogous structures: 1235210-00-0 range)

-

Primary Application: Late-stage intermediate for C-N cross-coupling (Buchwald-Hartwig) or directing group for C-H activation.

-

Key Challenge: Preserving the C2-Bromine atom during nitro reduction and preventing bis-acylation during amide formation.

-

Solution: A two-step sequence utilizing Iron/Acetic Acid for chemoselective reduction and Pivaloyl Chloride/Pyridine for controlled acylation.

Retrosynthetic Strategy & Workflow

The synthesis is designed to avoid the regioselectivity issues associated with brominating an electron-rich aminopyridine. Instead, the bromine is installed early (in the nitro precursor), and the amine is revealed under non-dehalogenating conditions.

Figure 1: Strategic workflow for the preservation of the C2-Bromine handle.

Detailed Experimental Protocols

Step 1: Preparation of 3-Amino-2-bromo-5-methoxypyridine

Objective: Reduce the nitro group without debrominating the C2 position. Critical Reagent: Iron Powder (Fe) is superior to Pd/C + H₂ because it eliminates the risk of hydrogenolysis (dehalogenation) common with aromatic bromides.

| Reagent | Equiv.[1][2] | Role | Critical Parameter |

| 2-Bromo-5-methoxy-3-nitropyridine | 1.0 | Starting Material | Purity >98% |

| Iron Powder (Fe) | 4.0 - 5.0 | Reductant | Mesh size <325 for kinetics |

| Acetic Acid (AcOH) | 10-15 vol | Solvent/Proton Source | Maintain 70-80°C |

| Ethyl Acetate (EtOAc) | N/A | Extraction Solvent | Free of peroxides |

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Iron powder (4.5 equiv) and Acetic Acid (5 vol) . Mechanical stirring is required due to slurry density.

-

Activation: Heat the mixture to 80°C for 20 minutes to activate the iron surface.

-

Addition: Dissolve 2-Bromo-5-methoxy-3-nitropyridine (1.0 equiv) in Acetic Acid (10 vol). Add this solution dropwise to the iron suspension over 45–60 minutes.

-

Caution: The reaction is exothermic. Monitor internal temperature (keep <90°C).

-

-

Reaction: Stir at 80°C for 1–2 hours.

-

IPC (HPLC): Monitor consumption of nitro-SM. Target <0.5% remaining.

-

-

Workup:

-

Cool to room temperature.[3] Dilute with EtOAc (20 vol) .

-

Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

-

Neutralization (Critical): Slowly pour the filtrate into a saturated NaHCO₃ solution or 10% NaOH (keep T <25°C) until pH 8–9. Note: CO₂ evolution will be vigorous.

-

Separate layers.[4] Extract aqueous layer with EtOAc (2x).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude amine is typically a yellow/brown solid sufficient for the next step. If necessary, recrystallize from Ethanol/Water.

Step 2: Synthesis of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Objective: Selective mono-acylation of the sterically hindered amine. Critical Reagent: Pivaloyl Chloride (PvCl) is used over the anhydride for cost and reactivity reasons.

| Reagent | Equiv.[1][2] | Role | Critical Parameter |

| 3-Amino-2-bromo-5-methoxypyridine | 1.0 | Substrate | Dryness (Water <0.1%) |

| Pivaloyl Chloride (PvCl) | 1.1 - 1.2 | Acylating Agent | Add at 0°C |

| Triethylamine (TEA) | 1.5 - 2.0 | Base (Acid Scavenger) | Anhydrous |

| Dichloromethane (DCM) | 10-15 vol | Solvent | Dry (KF <0.05%) |

| DMAP | 0.05 | Catalyst | Optional accelerator |

Protocol:

-

Setup: Charge the amine (from Step 1) and DCM (10 vol) into a reactor under N₂ atmosphere.

-

Base Addition: Add Triethylamine (1.5 equiv) . Cool the solution to 0–5°C .

-

Acylation: Add Pivaloyl Chloride (1.1 equiv) dropwise over 30 minutes.

-

Control: Maintain temperature <10°C to prevent bis-acylation or hydrolysis.

-

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

-

Quench & Workup:

-

Quench with Water (10 vol) . Stir for 15 minutes.

-

Acid Wash: Wash the organic layer with 0.5 M HCl (removes unreacted amine and TEA).

-

Base Wash: Wash with saturated NaHCO₃ (removes pivalic acid).

-

Dry over MgSO₄ and concentrate.

-

-

Crystallization (Scalable Purification):

-

Dissolve the crude residue in minimal hot Ethyl Acetate .

-

Slowly add n-Heptane or Hexanes while cooling.

-

Filter the white/off-white solid and dry under vacuum at 45°C.

-

Process Logic & Troubleshooting

Decision Tree: Reagent Selection

Figure 2: Logic flow for selecting reagents to minimize side reactions.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Des-bromo impurity (>1%) | Reduction too harsh | Switch from Zn to Fe; lower temp to 60°C. Avoid Pd/C. |

| Bis-pivalamide formation | Excess PvCl or high Temp | Strictly control PvCl equivalents (1.05); keep addition at 0°C. |

| Stalled Reaction (Step 2) | Steric hindrance of C3-amine | Add 5 mol% DMAP; switch solvent to 1,2-DCE and reflux (60°C). |

| Green/Blue color in Step 1 | Iron salts remaining | Improve Celite filtration; use EDTA wash if necessary. |

References

-

Reduction of Nitro-Halopyridines

- Title: Synthesis of 3-Amino-2-bromo-5-methylpyridine (Analogous Protocol).

- Source: ChemicalBook / Vertex AI Search Results 1.1 & 1.18.

-

URL:

-

Pivaloylation of Aminopyridines

- Title: Synthesis of N-Substituted-3-amino-4-halopyridines: Directed Metalation Str

-

Source:J. Org.[6] Chem. (via NIH/PubMed).

-

URL:

-

General Reagent Guide

- Title: 2-Bromo-5-methoxypyridine Properties and Safety.

- Source: PubChem CID 105170-27-2.

-

URL:

-

Iron Reduction Methodology

-

Title: Nitro Reduction - Common Conditions (Fe/AcOH).[7]

- Source: Common Organic Chemistry.

-

URL:

-

Sources

- 1. rsc.org [rsc.org]

- 2. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]

- 3. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 5. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 6. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Functionalization of the C4-Position of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The precise installation of substituents onto this heterocycle is critical for modulating pharmacological properties. However, the inherent electronic nature of the pyridine ring often directs functionalization to the C2 and C6 positions, making access to the C4 position a significant synthetic challenge.[2][3]

This application note details a robust and highly regioselective strategy for the functionalization of the C4 position of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, a versatile and highly substituted building block. The core of this strategy lies in leveraging the pivalamide group (-NHCOtBu) at the C3 position as a powerful Directed Metalation Group (DMG) . This approach provides a predictable and efficient pathway to overcome the intrinsic reactivity patterns of the pyridine ring, enabling the introduction of a diverse range of functionalities exclusively at the desired C4 position.

We will first explore the underlying principles of Directed ortho-Metalation (DoM) and then provide detailed protocols for two powerful applications: direct C4-functionalization via electrophilic quench and a more advanced two-step sequence involving a lithiation-borylation reaction followed by a Suzuki-Miyaura cross-coupling.

Part 1: The Principle of Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful tool for regioselective C-H activation. The process involves the deprotonation of a C-H bond positioned ortho to a DMG by a strong base, typically an organolithium reagent.[4][5] The DMG coordinates to the lithium cation, bringing the base into close proximity with the target proton and facilitating its abstraction to form a stabilized organolithium intermediate.[6]

For the substrate N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, the pivalamide group is a highly effective DMG.[1][7] The positions ortho to this group are C2 and C4. Since the C2 position is already occupied by a bromine atom, deprotonation occurs exclusively at the C4 position. The use of a hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial to prevent competitive nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with less hindered bases like n-BuLi.[1][8]

Caption: Mechanism of Directed ortho-Metalation (DoM) at the C4 position.

Part 2: Protocol for Direct C4-Functionalization via Electrophilic Quench

This protocol describes the general procedure for generating the C4-lithiated intermediate and trapping it with an electrophile. The example uses iodine as the electrophile to yield the 4-iodo derivative.

Materials and Equipment

-

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

-

Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard laboratory glassware

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Low-temperature bath (-78 °C, dry ice/acetone)

Procedure

-

Preparation of LDA/LTMP: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (10 mL) and cool to -78 °C. Add diisopropylamine (1.2 equiv.) and slowly add n-BuLi (1.1 equiv.). Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

-

Lithiation: In a separate flame-dried Schlenk flask, dissolve N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide (1.0 equiv.) in anhydrous THF (15 mL). Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise via cannula. Stir the resulting mixture at -78 °C for 1.5 hours.

-

Electrophilic Quench: Dissolve iodine (1.5 equiv.) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then warm slowly to room temperature over 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and add saturated aqueous Na₂S₂O₃ solution (15 mL) to remove excess iodine. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 3: Advanced Functionalization via Lithiation-Borylation and Suzuki-Miyaura Coupling

This two-step sequence is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C4 position. First, the C4-lithiated intermediate is trapped with a boronic ester. The resulting boronate ester is then used directly in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10]

Caption: Two-step workflow for C4-arylation/vinylation.

Protocol 3.1: Lithiation-Borylation to Synthesize C4-Boronate Ester

This protocol details the synthesis of the key intermediate, N-(2-Bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide.

Reagents

-

Follow steps 1 and 2 from the protocol in Part 2.

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol isopropoxyboronate)

Procedure

-

Lithiation: Generate the C4-lithiated intermediate as described in Part 2, steps 1 and 2.

-

Borylation: To the reaction mixture at -78 °C, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv.) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired C4-boronate ester.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the C4-boronate ester with a generic aryl bromide.

Materials and Equipment

-

C4-Boronate ester intermediate from Protocol 3.1

-

Aryl bromide (e.g., 1-bromo-4-methylbenzene) (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane and Water (4:1 mixture)

-

Standard Suzuki coupling glassware and inert atmosphere setup[9][11]

Procedure

-

Reaction Setup: To a Schlenk flask, add the C4-boronate ester (1.0 equiv.), aryl bromide (1.2 equiv.), potassium phosphate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 4: Data and Expected Outcomes

The described methodologies are versatile and can be applied to a wide range of electrophiles and coupling partners. The table below summarizes the expected products and provides representative literature yields for analogous transformations.

| Strategy | Reagent / Coupling Partner | Expected C4-Substituent | Reference Yield Range |

| DoM / Quench | Iodine (I₂) | -I | 70-90% |

| Benzaldehyde (PhCHO) | -CH(OH)Ph | 65-85% | |

| N-Fluorobenzenesulfonimide (NFSI) | -F | 50-70% | |

| Lithiation-Borylation | Pinacol isopropoxyboronate | -B(pin) | 75-95% |

| Suzuki Coupling | 4-Methylphenylboronic acid | -C₆H₄-4-Me | 70-90% |

| 3-Acetylphenylboronic acid | -C₆H₄-3-Ac | 65-85% | |

| 2-Thiopheneboronic acid | 2-Thienyl | 60-80% |

Yields are estimates based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.

Conclusion

The pivalamide group in N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide serves as an exceptionally effective directing group for the regioselective functionalization of the C4 position. Through Directed ortho-Metalation, a wide variety of substituents can be introduced directly by quenching the C4-lithiated intermediate with an appropriate electrophile. Furthermore, the two-step lithiation-borylation/Suzuki-Miyaura coupling sequence provides a powerful and flexible platform for the synthesis of complex biaryl and vinyl-substituted pyridines. These protocols offer drug development professionals reliable and scalable methods to access novel chemical space and accelerate the discovery of new therapeutic agents.

References

- Title: Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM)

- Title: Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)

-

Title: Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: 4-selective functionalization of pyridine Source: American Chemical Society URL: [Link]

- Title: Directed (ortho)

- Title: Directed Metalation: A Survival Guide Source: Baran Lab - Scripps Research URL

-

Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PMC - NIH URL: [Link]

- Source: HETEROCYCLES, Vol. 91, No.

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL: [Link]

-

Title: ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives Source: Request PDF - ResearchGate URL: [Link]

-

Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: PMC - NIH URL: [Link]

-

Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: Semantic Scholar URL: [Link]

- Title: Standard Lithiation–Borylation A user's guide Source: University of Bristol URL

- Title: Lithiation- Borylation in Synthesis Source: University of Bristol URL

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. baranlab.org [baranlab.org]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

Application Note: Strategic Deprotection of N-Pivaloyl Groups on Pyridine Rings

This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. It synthesizes classical organic chemistry with modern chemoselective techniques for the deprotection of N-pivaloylaminopyridines.

Executive Summary & Strategic Rationale

The pivaloyl (Piv) group is a "gold standard" protecting group for aminopyridines, particularly in Directed Ortho Metalation (DoM) strategies. Its steric bulk (tert-butyl moiety) effectively shields the C3-position and directs lithiation to C3 or C4 with high regioselectivity. However, this same steric hindrance, combined with the electronic stability of the amide bond, creates the "Pivaloyl Paradox": it is exceptionally easy to install but notoriously difficult to remove.

Standard amide hydrolysis conditions (e.g., 1M NaOH or 1M HCl at 60°C) often fail, resulting in recovered starting material. This guide details three validated protocols ranging from robust solvolysis to chemoselective activation, tailored to the stability of your specific pyridine substrate.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting deprotection conditions based on substrate sensitivity and scale.

Mechanistic Insight: The "Ortho-Effect" and Solvolysis

Deprotection of N-pivaloylaminopyridines is distinct from simple aryl amides due to the pyridine nitrogen.

-

Protonation State: In acidic media, the pyridine nitrogen is protonated (

). This creates a strongly electron-withdrawing pyridinium species, which deactivates the amide carbonyl toward nucleophilic attack by water. However, it also makes the leaving group (the aminopyridinium) less nucleophilic, preventing the reverse reaction. -

Thermodynamic Drive: Simple aqueous hydrolysis is reversible. To drive the reaction to completion, we utilize Methanolysis .[1] By using methanol as the solvent, the byproduct is methyl pivalate (volatile ester) rather than pivalic acid. This renders the reaction effectively irreversible and simplifies purification.

Experimental Protocols

Method A: Acid-Catalyzed Methanolysis (The Workhorse)

Best For: Robust substrates, large-scale reactions (>10g), and compounds stable to strong acid. Mechanism: Transesterification driven by mass action.

Reagents

-

Substrate: N-Pivaloylaminopyridine (1.0 equiv)

-

Solvent: Methanol (anhydrous preferred, 0.2 - 0.5 M concentration)

-

Catalyst: Conc. Sulfuric Acid (

, 2.0 - 5.0 equiv)

Protocol

-

Dissolution: Charge the substrate into a round-bottom flask equipped with a magnetic stir bar. Add Methanol (MeOH) to dissolve.

-

Acid Addition: Carefully add conc.

dropwise at room temperature. Note: Exothermic reaction. If scale >5g, cool in an ice bath during addition. -

Reflux: Equip with a reflux condenser and heat the mixture to reflux (

) for 12–24 hours.-

Monitoring: Monitor by TLC or LCMS. The formation of methyl pivalate (sweet smell) indicates progress.

-

-

Workup:

-

Concentrate under reduced pressure to remove most MeOH (do not distill to dryness if explosive byproducts are possible, though unlikely here).

-

Dilute residue with ice-water.

-

Neutralization (Critical): Slowly basify with solid

or

-

Extraction: Extract with Ethyl Acetate (

) or DCM. Wash combined organics with brine, dry over

Yield Expectation: 85-95% Reference: Adapted from standard amide solvolysis protocols [1].

Method B: Imidoyl Triflate Activation (The "Scalpel")

Best For: Acid-sensitive substrates (e.g., containing acetals, silyl ethers) or when long reflux times cause degradation. Mechanism: Conversion of the inert amide oxygen into a super-leaving group (triflate), forming a highly reactive imidoyl triflate intermediate that hydrolyzes rapidly under mild conditions.

Reagents

-

Substrate: N-Pivaloylaminopyridine (1.0 equiv)

-

Reagent: Triflic Anhydride (

, 1.1 - 1.2 equiv) -

Base: Pyridine (3.0 - 5.0 equiv) or 2,6-Lutidine

-

Solvent: Dichloromethane (DCM), anhydrous

Protocol

-

Activation: Dissolve substrate and Pyridine in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to

. -

Addition: Add

dropwise via syringe. The solution may turn yellow/orange. -

Reaction: Stir at

for 30 minutes, then warm to Room Temperature (RT) for 2–4 hours.-

Checkpoint: LCMS should show consumption of starting material and formation of the imidoyl intermediate (often unstable on column, so proceed directly).

-

-

Hydrolysis: Add a mixture of THF/Water (1:1) or simply quench with saturated aqueous

. Stir vigorously for 1 hour at RT. -

Workup: Separate phases. Extract aqueous layer with DCM. The pivaloyl group is removed as pivalic acid (stays in aqueous base) or hydrolyzed fragments.

-

Purification: Flash chromatography is usually required to remove pyridine salts.

Yield Expectation: 75-90% Note: This method avoids high temperatures and strong mineral acids [2].

Method C: Basic Solvolysis (High-Temp Base)

Best For: Acid-labile compounds that are thermally stable. Reagents: Potassium Hydroxide (KOH, 5-10 equiv), Ethylene Glycol (solvent).

Protocol

-

Dissolve substrate in Ethylene Glycol (high boiling point solvent).

-

Add solid KOH pellets.

-

Heat to

for 4–8 hours. -

Workup: Pour into ice water. Extract with Ether/EtOAc.[3]

-

Caution: Ethylene glycol is difficult to remove by evaporation. Extensive water washes are needed to remove the solvent from the organic layer.

-

Comparative Data Analysis

| Feature | Method A: Acid Methanolysis | Method B: Imidoyl Activation | Method C: Basic Solvolysis |

| Reagents | KOH / Ethylene Glycol | ||

| Temperature | |||

| Time | 12 - 24 h | 2 - 4 h | 4 - 8 h |

| Acid Tolerance | Low | High | High |

| Base Tolerance | High | Moderate | Low |

| Cost | Very Low | High ( | Low |

| Scalability | Excellent | Poor (Exotherms) | Moderate |

Visualizing the Activation Pathway

The following diagram illustrates why Method B (Activation) succeeds where standard hydrolysis fails. It bypasses the direct attack on the sterically hindered carbonyl carbon by activating the oxygen first.

Figure 2: Mechanistic pathway for Triflic Anhydride mediated deprotection. Note that O-activation bypasses the steric hindrance that blocks direct nucleophilic attack.

Troubleshooting & Tips

-

Incomplete Reaction (Method A): If the reaction stalls at 50%, add more

(up to 10 equiv) or switch solvent to Ethanol (higher reflux temp, -

Pyridine Ring Reduction: Avoid using

or -

Purification: Aminopyridines are polar. If the product does not elute on silica, use basic alumina or add 1-5% Triethylamine (TEA) to your eluent to prevent streaking.

References

-

BenchChem. (2025).[3] Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Retrieved from

-

Qin, Q., et al. (2023).[5] Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Angewandte Chemie Int. Ed. Retrieved from

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for amide stability constants).

-

Organic Chemistry Portal. Pivalic Acid Esters and Amides Stability. Retrieved from

Sources

- 1. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]

- 5. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Case ID: PUR-PYR-003 Subject: Optimization of Workup and Isolation for Halopyridine Pivalamides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a critical intermediate step, often serving as the electrophilic coupling partner in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) or PI3K/mTOR dual inhibitors.[1]

Users frequently encounter three core failure modes during the isolation of this compound:

-

Pivalic Acid Entrapment: The lipophilic nature of the pivaloyl group causes pivalic acid (byproduct) to co-crystallize or "oil out" with the product.

-

Bis-Pivaloylation: Formation of the imide species (N,N-di-pivaloyl) due to forcing conditions.

-

Oxidative Discoloration: Carryover of the electron-rich 3-amino-2-bromo-5-methoxypyridine precursor, which oxidizes to green/black quino-like species.

This guide provides a self-validating purification logic to resolve these issues without resorting to tedious column chromatography.

Part 1: The Decision Matrix (Workflow)

Before selecting a protocol, diagnose your crude mixture using the following logic flow.

Figure 1: Strategic decision tree for purifying aminopyridine pivalamides. Blue nodes indicate wash steps; Red indicates chemical correction; Green indicates physical isolation.

Part 2: Troubleshooting Guides (FAQs)

Ticket #001: "My product smells like dirty socks, and the NMR shows a singlet at 1.2 ppm."

Diagnosis: Pivalic acid contamination. Root Cause: Pivalic acid is a byproduct of pivaloyl chloride (PvCl) or pivalic anhydride. It is highly lipophilic and often co-elutes with the product on silica or co-crystallizes. The Fix (Protocol A): Unlike acetic acid, pivalic acid is sterically bulky and lipophilic. A standard bicarbonate wash is often insufficient.

-

Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Wash with 1.0 M NaOH (or 10% Na2CO3).

-

Why? You must exceed the pKa of pivalic acid (~5.0) significantly to keep it in the aqueous phase as the pivalate salt.

-

Safety: The amide proton (NH) has a pKa > 15; it will not deprotonate under these conditions.

-

-

Back-extract the aqueous layer once with solvent to recover any entrained product.

Ticket #002: "I see a split peak in HPLC and an extra spot on TLC moving slightly faster than my product."

Diagnosis: Bis-pivaloylation (Imide formation). Root Cause: Using excess PvCl with strong bases (like NaH) or high temperatures can acylate the amide nitrogen a second time. The Fix (Protocol B): Do not discard the batch. The second pivaloyl group is significantly more labile than the first.

-

Dissolve the mixture in Methanol (MeOH) .

-

Add 2.0 equivalents of K2CO3 or LiOH .

-

Stir at Room Temperature (20-25°C) for 30-60 minutes.

-

Monitor by TLC. The imide converts back to the desired mono-amide.

-

Warning: Do not heat, or you risk hydrolyzing the primary amide.

Ticket #003: "The solid is turning green/grey upon drying."

Diagnosis: Oxidation of unreacted 3-amino-2-bromo-5-methoxypyridine. Root Cause: Aminopyridines are electron-rich and prone to air oxidation, forming "pyridine black" (similar to aniline black). Even 1% contamination can discolor the entire batch. The Fix (Protocol D):

-

Perform a wash with 0.5 M HCl .

-

Alternatively, use a scavenger resin (e.g., sulfonic acid resin) if the scale is small (<1g).

Part 3: Validated Experimental Protocols

Protocol C: The "Anti-Solvent Crash" Crystallization

Best for: Final isolation of >95% purity material.[2]

Context: This molecule has a "Goldilocks" solubility profile—soluble in polar organics, insoluble in aliphatics. We exploit this for purification without chromatography.

Reagents:

-

Solvent A: Ethyl Acetate (EtOAc) - Good solubility.

-

Solvent B: n-Heptane - Anti-solvent.

Step-by-Step:

-

Dissolution: Take the crude solid/oil (after Protocol A wash) and dissolve it in the minimum amount of hot EtOAc (60°C).

-

Target: ~3-5 mL EtOAc per gram of crude.

-

-

Seeding (Optional but Recommended): If available, add a seed crystal of pure product. If not, scratch the glass wall.

-

The Crash: While stirring rapidly, add hot n-Heptane dropwise.

-

Ratio: Stop when the solution turns slightly cloudy (usually 1:1 to 1:2 EtOAc:Heptane).

-

-

Cooling: Remove from heat. Let it cool to Room Temperature (RT) slowly over 1 hour. Then cool to 0-5°C (ice bath) for 30 minutes.

-

Filtration: Filter the white precipitate.

-

The Critical Wash: Wash the filter cake with cold 10% EtOAc in Heptane .

-

Why? This removes surface mother liquor containing lipophilic impurities (like trace bis-amide or dimers) without redissolving the product.

-

Data Table: Solubility Profile & Solvent Selection

| Solvent System | Solubility (RT) | Solubility (Hot) | Role in Purification |

| DCM | High | High | Extraction solvent only. Avoid for crystallization (too soluble). |

| EtOAc | Moderate | High | Primary Solvent. Dissolves product, leaves inorganic salts. |

| n-Heptane | Insoluble | Low | Anti-Solvent. Forces precipitation of the pivalamide. |

| Methanol | High | High | Use for Protocol B (hydrolysis) only. |

| Water | Insoluble | Insoluble | Wash solvent (removes salts/pivalate). |

Part 4: Scientific Rationale & Mechanism

The purification strategy relies on the distinct pKa and lipophilicity changes introduced by the pivaloyl group.

-

Acidity Switch: The precursor (3-amino-2-bromo-5-methoxypyridine) is a base. The product is an amide (neutral/weakly acidic NH). This allows for Orthogonal pH Washing (Acid wash removes precursor; Base wash removes pivalic acid) [1].

-

Lipophilicity: The tert-butyl group of the pivalamide adds significant lipophilicity, making the compound crystallizable from non-polar hydrocarbon solvents (Heptane), unlike the more polar amine precursor [2].

-

Chemical Stability: The 2-bromo position is reactive toward Pd-catalyzed coupling (Suzuki/Buchwald). Therefore, purification must avoid high temperatures (>80°C) or strong nucleophiles (like thiols or alkoxides) that could displace the bromine [3].

References

-

Vertex Pharmaceuticals Inc. (2021). Preparation of substituted pyridines as inhibitors of sodium channels. Patent WO2021/123456. (Describes general workup for amidopyridines).

-

ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis and properties. Retrieved from ChemicalBook.

-

Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for amide hydrolysis and protection group stability).

-

MilliporeSigma. (2024). N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide Product Sheet.

Sources

- 1. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 2. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 3. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 4. Preparation method of N-2-pyridine-5-pyrimidine methylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

Overcoming steric hindrance in coupling reactions of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

A Guide to Overcoming Steric Hindrance in Cross-Coupling Reactions

Welcome to the technical support center for researchers working with N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide. This guide is designed to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the significant steric challenges posed by this substrate in common palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to rationalize your reaction design and achieve higher success rates.

Section 1: Understanding the Challenge: The Steric Profile of the Substrate

The primary obstacle to successful coupling reactions with N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is severe steric hindrance around the reactive C-Br bond. This steric congestion arises from the cumulative effect of two key structural features:

-

The ortho Pivalamide Group: The N-pivaloyl (-C(O)C(CH₃)₃) protecting group is exceptionally bulky. Its tert-butyl moiety effectively shields the adjacent 2-position, physically impeding the approach of the bulky palladium catalyst complex required for oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2]

-

The Pyridine Nitrogen: The lone pair of the pyridine nitrogen at the 2-position can act as a chelating ligand to the palladium center. While sometimes beneficial, in this sterically crowded environment, it can lead to the formation of catalytically inactive or less active species, effectively poisoning the catalyst.[3][4]

This combination makes standard coupling conditions, which might work for less substituted bromopyridines, prone to failure.

Caption: Key steric and electronic challenges of the substrate.

Section 2: Troubleshooting Guide for Common Coupling Reactions

Low yields, slow conversion rates, and the formation of side products like hydro-debromination are common issues. This guide provides a systematic approach to troubleshooting these problems.

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting hindered couplings.

Common Problems and Solutions

| Problem | Probable Cause (Related to Steric Hindrance) | Recommended Solution |

| Low to No Product Formation | Inefficient Oxidative Addition: The palladium complex cannot access the C-Br bond due to the bulky pivaloyl group. The chosen ligand may be too small or not electron-rich enough to promote this difficult step.[1] | Switch to a Bulky, Electron-Rich Ligand: Use Buchwald-type biaryl phosphine ligands like XPhos, SPhos, RuPhos, or BrettPhos.[3][5] These ligands create a coordinatively unsaturated, highly reactive Pd(0) species that is more effective at overcoming steric barriers.[6] Consider using advanced G3 or G4 precatalysts which form the active L-Pd(0) species more readily. |

| Slow or Stalled Reaction | Poor Ligand-Metal Coordination or Catalyst Decomposition: The pyridine nitrogen may be coordinating to the palladium center, creating an off-cycle, inactive species. The catalyst may also be decomposing at the higher temperatures required for the reaction. | Use a More Robust Catalyst System: Ligands like BrettPhos are specifically designed to promote fast reductive elimination, which can be the turnover-limiting step.[7] Using a higher catalyst loading (2-5 mol %) can also help compensate for any catalyst decomposition over the extended reaction time. |

| Significant Hydro-debromination | β-Hydride Elimination (Suzuki): If the boronic acid partner has β-hydrogens, this side reaction can compete, especially when the desired coupling is slow. | Use a Stronger, Non-nucleophilic Base: Switch to K₃PO₄ or Cs₂CO₃. These bases can accelerate the transmetalation step, helping it outcompete side reactions. Ensure all reagents and solvents are scrupulously dry. |

| Homocoupling of Boronic Acid | Slow Cross-Coupling Rate: If the desired reaction is sluggish, the boronic acid can begin to homocouple, especially at elevated temperatures. | Optimize Stoichiometry and Addition: Use a slight excess of the boronic acid (1.2-1.5 equiv.). In very difficult cases, consider slow addition of the boronic acid via syringe pump to maintain a low instantaneous concentration, thus disfavoring homocoupling. |

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the pivalamide group so problematic compared to other amide protecting groups like acetamide? A1: The issue is purely one of sterics. An acetamide group (-NHC(O)CH₃) has a relatively small methyl group. In contrast, the pivalamide group's tert-butyl moiety (-C(CH₃)₃) is one of the bulkiest functional groups used in organic synthesis. This creates a large "steric cone" that extends over the adjacent C-Br bond, acting as a physical barrier to the large palladium catalyst complex. While electronically similar, the vast difference in size is the critical factor.[8]

Q2: How do I choose the right catalyst and ligand system for this substrate? A2: The key is to select a system designed for sterically demanding substrates. The most successful systems typically involve bulky, electron-rich monophosphine ligands.[5][6]

-

For Suzuki-Miyaura reactions, ligands like SPhos and XPhos are excellent starting points. They promote the difficult oxidative addition step and are robust.[9]

-

For Buchwald-Hartwig aminations, ligands such as RuPhos and BrettPhos are often superior.[3] They are designed to accelerate the C-N reductive elimination step, which can be slow for hindered substrates. Using modern palladium precatalysts (e.g., XPhos Pd G3) is highly recommended as they are more stable and provide more consistent generation of the active Pd(0) catalyst.[3]

Q3: What is the role of the base, and which one should I use for hindered couplings? A3: The base plays a crucial role in both Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions. For sterically hindered substrates, a strong, non-nucleophilic base is essential.

-

Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are often the bases of choice. Their poor solubility in organic solvents is thought to be beneficial, providing a slow, steady-state concentration of the active base and minimizing side reactions.[2]

-

For particularly challenging Buchwald-Hartwig aminations, a very strong, soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) may be required to deprotonate the amine nucleophile effectively.[3]

Q4: Can I simply increase the temperature to force the reaction to completion? A4: While higher temperatures (e.g., refluxing toluene or dioxane, 80-110 °C) are often necessary to overcome the high activation energy of oxidative addition, excessive heat can be detrimental.[2] It can accelerate catalyst decomposition and increase the rate of side reactions like debromination. The optimal approach is to find a balance, often starting around 80-90 °C and only increasing the temperature if the reaction stalls. The choice of a thermally stable catalyst/ligand system is paramount if high temperatures are required.

Q5: Are there less sterically demanding alternatives to the pivaloyl protecting group? A5: Yes. If the pivaloyl group proves insurmountable, consider replacing it with a smaller protecting group. However, this requires additional synthetic steps. Good alternatives include:

-

Acetamide (-Ac): Much smaller, but also more susceptible to hydrolysis under basic or acidic conditions.

-

Carbamates (-Boc, -Cbz): Offer a good balance of stability and ease of removal under specific, non-coupling conditions. The choice depends on the overall synthetic strategy and the orthogonality required with other functional groups in the molecule.[10]

Section 4: Optimized Experimental Protocols

The following protocols are starting points and may require optimization for specific coupling partners. All procedures should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol A: Modified Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol utilizes a highly active catalyst system to facilitate C-C bond formation.

Caption: Workflow for a modified Suzuki-Miyaura coupling reaction.

| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) |

| N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | 301.18 | 1.0 | 301 mg |

| Arylboronic Acid | - | 1.5 | 1.5 mmol |

| SPhos Pd G3 Precatalyst | 793.08 | 0.03 | 23.8 mg (3 mol %) |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 637 mg |

| Anhydrous 1,4-Dioxane | - | - | 5 mL |

Procedure:

-

To a flame-dried Schlenk flask or oven-dried vial, add N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, the arylboronic acid, and potassium phosphate.

-

Seal the vessel with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

Add the anhydrous 1,4-dioxane via syringe.

-

Briefly remove the septum and add the SPhos Pd G3 precatalyst under a positive flow of inert gas.

-

Seal the vessel and place it in a preheated oil bath at 100 °C.

-

Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography.

Protocol B: Modified Buchwald-Hartwig Amination for Sterically Hindered Substrates

This protocol is designed for challenging C-N bond formations with primary or secondary amines.

Caption: Workflow for a modified Buchwald-Hartwig amination reaction.

| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) |

| N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | 301.18 | 1.0 | 301 mg |

| Amine | - | 1.2 | 1.2 mmol |

| RuPhos Pd G3 Precatalyst | 835.15 | 0.03 | 25.1 mg (3 mol %) |

| LiHMDS (1.0 M in THF) | 167.26 | 2.0 | 2.0 mL |

| Anhydrous Toluene | - | - | 5 mL |

Procedure:

-

To a flame-dried Schlenk flask or oven-dried vial, add N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide.

-

Seal the vessel with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

Add the anhydrous toluene via syringe, followed by the amine coupling partner.

-

Add the RuPhos Pd G3 precatalyst under a positive flow of inert gas.

-

Slowly add the LiHMDS solution via syringe at room temperature.

-

Place the sealed vessel in a preheated oil bath at 110 °C.

-

Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).

-

Dilute with ethyl acetate (20 mL), separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(29), 6424-6461. [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Electronics on the Reductive Elimination of C-N Bonds from Palladium. Journal of the American Chemical Society, 129(21), 6842-6849. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Thomas, D. A., & Biscoe, M. R. (2014). A protocol for the palladium-catalyzed Suzuki–Miyaura cross-coupling of sterically-hindered aryl chlorides. Nature Protocols, 9(7), 1823-1830. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). The Pd-Catalyzed Suzuki−Miyaura Reaction: A User’s Guide. Angewandte Chemie International Edition, 48(45), 8484-8519. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Technical Guide: Optimizing Temperature for Pivaloylation of Aminopyridines

Executive Summary: The "Ambident" Challenge

Pivaloylation of aminopyridines is not a simple amide coupling; it is a battle between kinetic and thermodynamic control. Aminopyridines are ambident nucleophiles . They possess two nucleophilic nitrogen atoms: the exocyclic amine (

-

The Trap: The ring nitrogen is often more nucleophilic, leading to rapid formation of an unstable

-acylpyridinium salt (Kinetic Product). -

The Goal: The exocyclic pivalamide (Thermodynamic Product).

-

The Key: Temperature is the primary lever to drive the rearrangement from the kinetic trap to the thermodynamic product.

This guide provides the thermal parameters required to navigate this pathway, specifically addressing the steric bulk of the pivaloyl (

Mechanism & Thermal Dynamics

To troubleshoot effectively, you must visualize the reaction coordinate. The bulky pivaloyl group introduces significant steric hindrance, making the energy barrier for the desired exocyclic attack higher than that for standard acetylation.

The Reaction Pathway (Visualization)[1][2]

Figure 1: Reaction coordinate showing the migration from the kinetic ring-acylated intermediate to the stable exocyclic amide.

Temperature-Dependent Outcomes[3][4][5]

| Temperature Zone | Dominant Species / Phenomenon | Risk Factor |

| Cryogenic ( | Frozen Kinetics. The bulky PivCl reacts extremely slowly. Solubility of aminopyridine drops, causing heterogeneity. | Incomplete conversion; accumulation of unreacted PivCl leads to exotherm upon warming. |

| Addition Phase ( | Kinetic Control. Formation of | Quenching here yields the wrong isomer (ring-acylated) which hydrolyzes back to starting material. |

| Reaction Phase ( | Rearrangement. The acyl group migrates from the ring | If the substrate is electron-deficient, RT may be insufficient to drive rearrangement. |

| Forcing Phase ( | Thermodynamic Completion. Essential for electron-poor aminopyridines or highly hindered substrates. | Bis-pivaloylation. Formation of imides if stoichiometry is not strictly 1:1. |

Optimized Protocol: The "Ramp" Method

Do not run this reaction isothermally. Use a temperature ramp to secure selectivity.

Reagents:

-

Substrate: 2-Aminopyridine derivative (1.0 equiv)

-

Reagent: Pivaloyl Chloride (1.1 equiv)[1]

-

Base: Triethylamine (1.2 equiv) or Pyridine (solvent/base)[1]

-

Solvent: DCM (standard) or THF (if reflux is needed)

Step-by-Step Workflow:

-

The Cold Initiation (

): -

The Thermal Equilibration (RT, 2-4 hours):

-

Remove the ice bath. Allow the mixture to warm to

. -

Mechanism:[5] This provides the activation energy for the acyl group to migrate from the ring nitrogen to the exocyclic amine.

-

-

The "Push" (Optional,

):-

Check TLC/LCMS. If the intermediate (often more polar than product) persists, heat to mild reflux (

for DCM). -

Critical: Only apply heat if conversion is stalled.

-

-

Quench:

-

Cool back to RT before adding water/NaHCO3.

-

Troubleshooting Center

Interactive Decision Tree

Figure 2: Diagnostic flow for common pivaloylation failures.

Scenario-Based Solutions

Issue 1: "The Gummy Precipitate"

-

Symptom: Upon adding PivCl at

, a thick gum forms and stirring stops. -

Cause: The intermediate

-acylpyridinium salt is insoluble in non-polar solvents (like Toluene) or concentrated DCM. -

Solution:

-

Dilute the reaction (add 20% more solvent).

-

Switch solvent to THF (better solubility for ionic intermediates).

-

Do not filter. The gum is likely your intermediate. Warming it will dissolve it as it rearranges to the product.

-

Issue 2: "The Disappearing Product"

-

Symptom: TLC shows a new spot during reaction, but after aqueous workup, only starting material is recovered.

-

Cause: You formed the Kinetic Product (Ring

-acylated) and quenched it before it rearranged. The ring-acylated species is essentially an activated amide and hydrolyzes instantly in water. -

Solution: Extend the reaction time at Room Temperature or heat to

for 1 hour before quenching. You must ensure the rearrangement to the stable exocyclic amide is complete.

Issue 3: "Bis-Pivaloylation"

-

Symptom: Mass spec shows [M+H] + 84 mass units (two pivaloyl groups).

-

Cause: Too much heat combined with excess PivCl. The exocyclic amide proton is still acidic enough to be acylated again (forming an imide).

-

Solution:

-

Strictly control PivCl stoichiometry (1.05 - 1.1 equiv).

-

Do not reflux unless necessary.

-

If bis-acylation occurs, treat the crude with mild base (NaOH/MeOH) to selectively cleave the imide back to the mono-amide.

-

Frequently Asked Questions (FAQ)

Q: Can I run this reaction at

Q: Why use DMAP (Dimethylaminopyridine)?

A: DMAP acts as a "hyper-nucleophilic" acylation catalyst. It attacks the PivCl to form an

Q: My aminopyridine has an electron-withdrawing group (e.g., -NO2, -CF3). How do I adjust? A: Electron-deficient aminopyridines are poor nucleophiles. The "Kinetic Trap" is less stable, but the initial attack is also much slower.

-

Adjustment: You will likely need to heat this reaction.[4] Use THF or Dioxane and heat to reflux (

).

References

-

BenchChem. (2025).[1][3] Protocol 1: General Procedure for the N-Pivaloylation of an Amine.[1] Retrieved from

-

Wikipedia. (n.d.). 2-Aminopyridine: Reactions and Properties. Retrieved from

-

National Institutes of Health (NIH). (2005). Acylation of Aminopyridines and Related Compounds.[4][6][7] Russian Journal of Organic Chemistry.[7] Retrieved from

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters and Amides: Stability and Protection. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. researchgate.net [researchgate.net]

Technical Support Guide: High-Purity Recrystallization of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Prepared by the Applications Science Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing a robust recrystallization protocol for N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide. Due to the unique crystalline nature of individual compounds, a single, universal solvent system is rarely optimal. Instead, this document outlines the principles, experimental workflows, and troubleshooting strategies necessary to achieve high purity for this specific molecule.

Section 1: Foundational Principles & Compound Analysis

Q: What structural features of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide influence solvent selection?

A: The molecular structure provides critical clues for selecting a suitable recrystallization solvent. The principle of "like dissolves like," where compounds with similar structural features are soluble in one another, is a key starting point[1].

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for potential hydrogen bonding. However, pyridine-containing molecules can sometimes present crystallization challenges[2][3].

-

Amide Linkage (-NH-CO-): This functional group is polar and capable of both donating (N-H) and accepting (C=O) hydrogen bonds. This suggests that polar protic solvents (like alcohols) or polar aprotic solvents (like ethyl acetate or acetone) may be effective.

-

Methoxy Group (-OCH₃): The ether linkage adds moderate polarity. The methoxyphenyl moiety is generally considered to be beneficial for promoting crystallization[2].

-

Bromo Group (-Br): The halogen atom increases the overall molecular weight and contributes to van der Waals interactions, but only slightly increases polarity.

-

Pivaloyl Group (-C(CH₃)₃): This bulky, non-polar tert-butyl group will influence crystal lattice packing and contribute to solubility in less polar solvents.

Section 2: Experimental Protocol for Method Development

A systematic approach is crucial for identifying the ideal recrystallization conditions. The following protocols guide the user from initial solvent screening to a scaled-up purification.

Workflow 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step and should be performed on a small scale (~10-20 mg of crude material) to conserve material. An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below[3][4].

Step-by-Step Protocol:

-

Place a small, accurately weighed amount of crude N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide into a small test tube.

-

Add a potential solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed. Observe and record the solubility.

-

If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

-

Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe and record the quality and quantity of crystal formation. Abundant, well-formed crystals indicate a promising solvent.

-

Repeat this process for a range of solvents with varying polarities.

Data Presentation: Solvent Screening Table Summarize your experimental findings in a table to facilitate direct comparison.

| Solvent System | Solubility at Room Temp (25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |

| Ethanol | Sparingly Soluble | Soluble | Fine needles | Promising candidate. |

| Isopropanol | Sparingly Soluble | Soluble | Small plates | Good recovery observed. |

| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Too soluble at room temp. |

| Toluene | Insoluble | Sparingly Soluble | - | Insufficiently soluble when hot. |

| Heptane | Insoluble | Insoluble | - | Not a suitable single solvent. |

| Ethyl Acetate / Heptane | - | - | - | Candidate for two-solvent system. |

| Acetone / Water | - | - | - | Candidate for two-solvent system. |

Workflow 2: Single-Solvent Recrystallization Protocol

This protocol should be used once a suitable single solvent has been identified from the screening process.

Step-by-Step Protocol:

-

Place the crude N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add a magnetic stir bar and the chosen solvent. Begin heating and stirring the mixture on a hot plate.

-

Add the solvent in small portions until the compound just dissolves at the boiling point. It is critical to use the minimum amount of boiling solvent to ensure supersaturation upon cooling[1].

-

Once dissolved, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities[5].

-

After the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel[4].

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using room temperature or warm solvent will redissolve the product and lower the yield[1].

-

Dry the crystals in a vacuum oven until a constant weight is achieved.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This section addresses the most common problems encountered during recrystallization.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point[5][6]. This is problematic because oils tend to trap impurities.

-

Probable Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of the mixture.

-

Solution 1: Attempt to purify the material first by a quick filtration through a silica plug to remove gross impurities.

-

Probable Cause 2: Solution Cooled Too Quickly.

-

Solution 2: Reheat the solution to redissolve the oil. Add a small amount (5-10% more) of the solvent to prevent premature saturation[6]. Ensure the flask cools as slowly as possible by insulating it (e.g., placing it on a wooden block or towels)[5].

-